Cas no 1103585-01-8 ((E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)

(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its distinct nitro and trimethoxy functional groups. This compound exhibits notable electronic and steric properties due to its conjugated π-system and substituted aromatic rings, making it valuable in organic synthesis and medicinal chemistry research. Its structural features contribute to potential biological activity, particularly in studies involving enzyme inhibition or anticancer applications. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups enhances its reactivity in Michael additions or other nucleophilic reactions. The compound's crystalline nature facilitates purification and characterization, while its well-defined structure allows for precise modification in derivative synthesis.
(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one structure
1103585-01-8 structure
商品名:(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS番号:1103585-01-8
MF:C18H17NO6
メガワット:343.330685377121
MDL:MFCD00687195
CID:4680072

(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • (2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • MDL: MFCD00687195
    • インチ: 1S/C18H17NO6/c1-23-16-10-12(11-17(24-2)18(16)25-3)4-9-15(20)13-5-7-14(8-6-13)19(21)22/h4-11H,1-3H3/b9-4+
    • InChIKey: BYKMGEQBYKFXLS-RUDMXATFSA-N
    • ほほえんだ: O(C)C1C(=CC(/C=C/C(C2C=CC(=CC=2)[N+](=O)[O-])=O)=CC=1OC)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 466
  • トポロジー分子極性表面積: 90.6

(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB421528-10 g
(2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1103585-01-8
10 g
€786.50 2023-07-18
abcr
AB421528-1 g
(2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1103585-01-8
1 g
€339.20 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193998-10g
(2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1103585-01-8 98%
10g
¥10758.00 2024-08-09
abcr
AB421528-25g
(2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; .
1103585-01-8
25g
€1169.90 2025-02-16
abcr
AB421528-10g
(2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; .
1103585-01-8
10g
€786.50 2025-02-16
A2B Chem LLC
AJ25217-1g
(2E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1103585-01-8 95+%
1g
$628.00 2024-04-20
A2B Chem LLC
AJ25217-100g
(2E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1103585-01-8 95+%
100g
$4037.00 2024-04-20
abcr
AB421528-5 g
(2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1103585-01-8
5 g
€658.70 2023-07-18
abcr
AB421528-25 g
(2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1103585-01-8
25 g
€1,169.90 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193998-2g
(2E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
1103585-01-8 98%
2g
¥5623.00 2024-08-09

(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 関連文献

(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneに関する追加情報

(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS No. 1103585-01-8): A Comprehensive Review of Its Chemical Properties and Emerging Applications

The compound (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, identified by its CAS number 1103585-01-8, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This review delves into the compound's structural characteristics, synthetic pathways, and its growing relevance in modern medicinal chemistry. The discussion is further enriched by examining recent advancements in its applications, particularly in the development of bioactive molecules and functional materials.

Structurally, (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is characterized by an α,β-unsaturated carbonyl system conjugated with two distinct aromatic rings. The presence of a nitro group at the para position of one phenyl ring and three methoxy substituents on the other phenyl ring imparts unique electronic and steric properties to the molecule. This structural motif is not only intriguing from a chemical perspective but also offers a versatile platform for further functionalization and derivatization.

The synthesis of this compound typically involves condensation reactions between appropriately substituted aromatic aldehydes and ketones. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The role of catalysts like palladium acetate and ligands such as triphenylphosphine in facilitating these reactions underscores the importance of modern catalytic techniques in the preparation of complex organic molecules.

Recent research has highlighted the potential of (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in pharmaceutical applications. Its dual aromatic system makes it a promising candidate for drug discovery programs targeting various diseases. Studies have demonstrated its inhibitory effects on certain enzymes and its ability to interact with biological receptors. These findings are particularly noteworthy given the increasing demand for novel therapeutic agents with improved efficacy and reduced side effects.

In addition to its pharmaceutical significance, this compound has garnered attention in materials science due to its photochemical properties. The conjugated system allows for efficient absorption of light across multiple wavelengths, making it suitable for applications in organic electronics and photovoltaic devices. Researchers are exploring its use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), where its ability to undergo photoinduced electron transfer is highly advantageous.

The nitro group present in (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one also plays a crucial role in modulating its reactivity. This functional group can be selectively reduced to an amine or further transformed into other nitrogen-containing heterocycles through various chemical pathways. Such transformations open up avenues for creating structurally diverse derivatives with tailored biological activities.

Computational studies have been instrumental in understanding the molecular interactions of this compound with biological targets. Molecular docking simulations have revealed that it can bind effectively to certain protein pockets, suggesting potential applications as an enzyme inhibitor or receptor modulator. These computational insights have guided experimental efforts toward optimizing its pharmacological properties.

The growing interest in green chemistry has also influenced the synthesis of (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Researchers are increasingly adopting sustainable methodologies that minimize waste and reduce energy consumption. Solvent-free reactions and microwave-assisted synthesis are among the techniques being explored to enhance efficiency while maintaining high yields.

In conclusion, (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS No. 1103585-01-8) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and versatile reactivity make it a valuable scaffold for drug discovery and functional material development. As research continues to uncover new applications for this molecule, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1103585-01-8)(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
A1153931
清らかである:99%/99%
はかる:2g/10g
価格 ($):587.0/899.0